5-Bromo-2-formylaminomethylthiazole
Description
5-Bromo-2-formylaminomethylthiazole is a brominated thiazole derivative characterized by a bromine atom at position 5 of the thiazole ring and a formylaminomethyl (-NHCH2CHO) group at position 2. Thiazoles are nitrogen- and sulfur-containing heterocycles renowned for their pharmacological and material science applications, including antimicrobial, anticancer, and antiviral activities .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-[(5-bromo-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-1-8-5(10-4)2-7-3-9/h1,3H,2H2,(H,7,9) |
InChI Key |
KIYHSKGOEAGEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CNC=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Fluorinated (e.g., 3-fluorophenyl) and brominated groups increase lipophilicity, improving membrane permeability .
- Reactivity : Bromine at position 5 facilitates nucleophilic substitution, as seen in analogous thiadiazoles .
- Bioactivity: Amino and methyl groups (e.g., 2-amino-5-bromo-4-methylthiazole) correlate with antimicrobial activity, while bulkier substituents (e.g., benzimidazoles) show antiviral and anticancer effects .
Challenges :
Contradictions/Nuances :
- While bromine generally enhances bioactivity, overly bulky substituents (e.g., tri-brominated benzimidazoles ) may reduce solubility and efficacy.
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